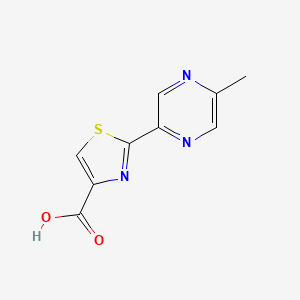

2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylic Acid

Description

2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a 5-methylpyrazine moiety. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry, materials science, and coordination chemistry. Its structural complexity allows for diverse interactions, including hydrogen bonding, π-π stacking, and metal coordination, which are critical for applications ranging from drug design to metal-organic frameworks (MOFs) .

Properties

Molecular Formula |

C9H7N3O2S |

|---|---|

Molecular Weight |

221.24 g/mol |

IUPAC Name |

2-(5-methylpyrazin-2-yl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C9H7N3O2S/c1-5-2-11-6(3-10-5)8-12-7(4-15-8)9(13)14/h2-4H,1H3,(H,13,14) |

InChI Key |

XVHXDLNLQVZREO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)C2=NC(=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylic Acid typically involves the condensation of 5-methylpyrazine-2-carboxylic acid with thioamides under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and scale up production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylic Acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiazolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaH). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylic Acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Fluorophenyl)thiazole-4-carboxylic Acid (CAS 863668-07-9)

- Structure : Fluorophenyl group at the thiazole 2-position.

- Key Differences : The fluorine atom enhances electronegativity and metabolic stability compared to the methylpyrazine group in the target compound. This increases lipophilicity and may improve blood-brain barrier penetration.

- Applications : Likely explored for antimicrobial or anti-inflammatory activities due to fluorine’s bioisosteric properties .

2-(3-Bromophenyl)thiazole-4-carboxylic Acid (CAS 886369-02-4)

2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic Acid (CAS 955400-50-7)

- Structure: Dimethylamino group on the phenyl ring.

- Key Differences: The electron-donating dimethylamino group increases solubility in polar solvents and may enhance interactions with acidic biological targets.

- Applications: Potential use in pH-sensitive materials or as a fluorescent probe .

Thiazole Derivatives with Heterocyclic Substituents

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carboxylic Acid (CAS 216959-92-1)

- Structure : Pyrazine ring at the thiazole 2-position and methyl group at the 4-position.

- Key Differences: The pyrazine ring’s dual nitrogen atoms offer additional hydrogen-bonding sites compared to mono-nitrogen heterocycles. This compound’s solubility in polar solvents is likely higher than that of the target compound due to the absence of a carboxylic acid group at position 4.

- Applications: Potential ligand for MOFs or catalytic systems .

(E)-2-(2-(Pyridin-2-ylmethylene)hydrazinyl)thiazole-4-carboxylic Acid

- Structure : Hydrazinyl linkage connecting a pyridine ring to the thiazole core.

- Key Differences : The hydrazine group introduces conformational flexibility and hydrogen-bonding capacity, which may enhance antimicrobial activity.

- Research Findings : Demonstrated moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and antioxidant properties in DPPH assays (IC₅₀: 42.7 µM) .

Alkyl-Substituted Thiazolecarboxylic Acids

2-Ethyl-4-methylthiazole-5-carboxylic Acid (CAS 113366-46-4)

- Structure : Ethyl and methyl groups at the thiazole 2- and 4-positions, respectively.

- Key Differences : Increased lipophilicity due to the ethyl chain may enhance membrane permeability but reduce aqueous solubility.

- Applications : Used in flavoring agents or as an intermediate in agrochemical synthesis .

4-Methyl-5-[2-(phosphonatooxy)ethyl]-1,3-thiazole-2-carboxylate

- Structure : Phosphonate and ethyl groups on the thiazole ring.

- Key Differences : The phosphonate group improves water solubility and may act as a prodrug moiety for targeted delivery.

- Applications: Potential use in antiviral or anticancer therapies .

Thiazole-Based Coordination Compounds

Thiazole-4-carboxylic Acid in MOFs

- Structure : Simpler thiazole-4-carboxylic acid without pyrazine substituents.

- Key Differences : Lacks the pyrazine ring’s coordination sites, limiting its utility in forming complex MOFs.

- Research Findings : Forms pseudopolymeric networks via hydrogen bonding, but solubility in organic solvents is poor .

Comparative Data Table

Biological Activity

2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted with a pyrazine moiety and a carboxylic acid group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, thiazole derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). Studies have demonstrated that these compounds can inhibit the growth of Mtb without cross-resistance to conventional antituberculosis drugs, suggesting a novel mechanism of action .

Antidiabetic Effects

Thiazole derivatives have been implicated in the management of diabetes. For instance, related compounds have demonstrated protective effects against hyperglycemia in animal models. These derivatives were found to improve insulin sensitivity and lipid profiles while exhibiting antioxidant properties . The administration of such compounds resulted in a significant reduction in serum glucose and inflammatory markers in diabetic rats.

Xanthine Oxidase Inhibition

Another area of interest is the inhibition of xanthine oxidase, an enzyme involved in uric acid production. Compounds structurally related to this compound have shown moderate xanthine oxidase inhibitory activity, making them potential candidates for treating conditions like gout . The inhibition was evaluated through various assays, revealing promising IC50 values that indicate effective enzyme inhibition.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole and pyrazine rings can significantly influence their pharmacological properties. For example, substituents on the aromatic rings can enhance or diminish activity against specific targets .

Case Studies

- Antitubercular Activity : A study evaluated a series of thiazole derivatives for their antitubercular properties. Among these, certain compounds exhibited potent activity against clinical strains of Mtb. The study highlighted the importance of specific structural features in enhancing efficacy while minimizing toxicity .

- Diabetes Management : In an experimental model of Type 2 Diabetes Mellitus (T2DM), administration of thiazole derivatives led to significant improvements in metabolic parameters. The results indicated a reduction in oxidative stress markers and improved pancreatic function, suggesting therapeutic potential for managing diabetes .

- Gout Treatment : A comparative analysis of xanthine oxidase inhibitors revealed that certain thiazole derivatives could serve as effective alternatives to existing treatments like febuxostat. The compounds were evaluated for their binding affinity and inhibitory potency against xanthine oxidase, demonstrating favorable results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.